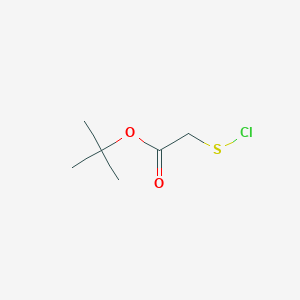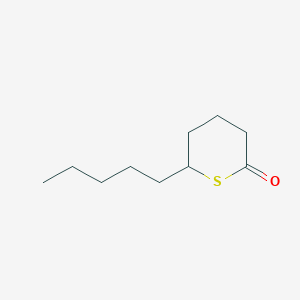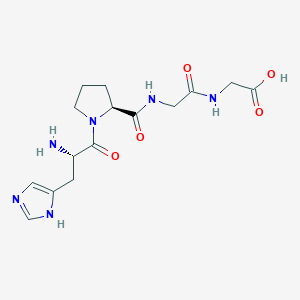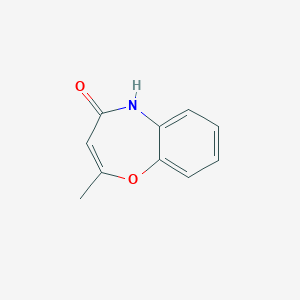
methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate can be achieved through several methods. One common approach involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. Another method includes the reduction of the corresponding keto acid using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate involves its interaction with various molecular targets. The hydroxy and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxy-2-methyl-4-oxobutanoate: Similar structure but with a shorter carbon chain.
Ethyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
194153-92-9 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)4-7(2,10)6(9)11-3/h10H,4H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
RJNIBXYMCMACQF-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)C[C@@](C)(C(=O)OC)O |
Kanonische SMILES |
CC(=O)CC(C)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)



![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)


